Cas no 21686-05-5 (1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone)
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(1,5-dimethyl-1H-pyrazol-4-yl)-
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone
- MFCD03419815
- AM803523
- DTXSID30427120
- AKOS000308123
- 21686-05-5
- FT-0702613
- 1-(1, 5-dimethylpyrazol-4-yl)ethanone
- 1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHANONE
- Z235418366
- BB 0219882
- EN300-26899
- SCHEMBL1641560
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
- AS-64632
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone
- TXXZNYALZCZZSY-UHFFFAOYSA-N
- 1-(1,5-dimethylpyrazol-4-yl)ethanone
- DB-013749
- STK312429
- ALBB-000360
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
-
- MDL: MFCD03419815
- Inchi: 1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3
- InChI Key: TXXZNYALZCZZSY-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=NN(C)C=1C
Computed Properties
- Exact Mass: 138.0794
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031559-1g |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone |
21686-05-5 | 95% | 1g |
£160.00 | 2022-03-01 | |
| Fluorochem | 031559-2g |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone |
21686-05-5 | 95% | 2g |
£259.00 | 2022-03-01 | |
| Fluorochem | 031559-5g |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone |
21686-05-5 | 95% | 5g |
£465.00 | 2022-03-01 | |
| Fluorochem | 031559-10g |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone |
21686-05-5 | 95% | 10g |
£731.00 | 2022-03-01 | |
| Alichem | A049006330-1g |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone |
21686-05-5 | 95% | 1g |
$174.72 | 2023-09-02 | |
| Alichem | A049006330-5g |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone |
21686-05-5 | 95% | 5g |
$505.00 | 2023-09-02 | |
| Alichem | A049006330-25g |
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone |
21686-05-5 | 95% | 25g |
$1546.32 | 2023-09-02 | |
| TRC | B430835-50mg |
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone |
21686-05-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B430835-100mg |
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone |
21686-05-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B430835-500mg |
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone |
21686-05-5 | 500mg |
$ 230.00 | 2022-06-07 |
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Suppliers
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Chemical Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 21686-05-5)
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 21686-05-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif known for its broad biological activity and utility in drug development. The presence of dimethyl groups at the 1-position and 5-position of the pyrazole ring, along with an acetyl group at the 4-position, contributes to its unique chemical properties and potential applications.
The molecular structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone consists of a six-membered aromatic ring system with nitrogen atoms at the 1- and 4-positions, dimethyl substituents at the 1- and 5-positions, and an acetyl group at the 4-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, making it a versatile scaffold for further chemical modifications and biological evaluations. The compound’s solubility profile, thermal stability, and reactivity are influenced by these structural features, which are critical factors in its potential use as an intermediate or active pharmaceutical ingredient (API).
In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy in various pharmacological contexts. 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been explored as a precursor in the synthesis of more complex molecules with targeted biological activities. For instance, researchers have investigated its role in developing compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole core is particularly valued for its ability to interact with biological targets such as enzymes and receptors, making it a valuable building block in medicinal chemistry.
One of the most compelling aspects of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is its versatility in synthetic chemistry. The acetyl group at the 4-position can be readily modified through various reactions such as reduction to an alcohol or further derivatization into amides or esters. Similarly, the dimethyl-substituted pyrazole ring can undergo functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. These chemical handles make it an attractive candidate for library synthesis programs aimed at identifying novel bioactive compounds.
Recent studies have highlighted the importance of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that disrupt aberrant signaling networks. The pyrazole scaffold has shown promise in this regard due to its ability to mimic ATP binding pockets and thereby interfere with kinase activity. 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been used as a starting point for generating analogs with enhanced potency and selectivity against certain kinases.
The compound’s potential extends beyond kinase inhibition; it has also been explored in the context of developing antiviral agents. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or proteins can be an effective strategy for antiviral therapy. Pyrazole derivatives have demonstrated activity against various viral strains by inhibiting key viral enzymes such as proteases or polymerases. 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been incorporated into structures designed to disrupt viral replication cycles, offering a promising avenue for antiviral drug discovery.
From a synthetic chemistry perspective, CAS No. 21686-05-5 serves as a valuable intermediate in multi-step syntheses targeting complex natural products or drug candidates. Its structural features allow for diverse functionalization strategies, enabling chemists to tailor molecular properties for specific applications. For example, palladium-catalyzed coupling reactions can be employed to introduce aryl or heteroaryl groups at strategic positions within the molecule, expanding its chemical space and potential biological activities.
The pharmacokinetic properties of 1-(1,5-dimethyl-1H-pyrazol-4-yilethanone) are also subjects of interest in drug development research. Factors such as bioavailability, metabolic stability, and binding affinity must be carefully considered to ensure that a compound progresses effectively through preclinical and clinical trials. Computational modeling techniques have been applied to predict how modifications to CAS No. 21686-05-5 might influence these properties. By leveraging virtual screening tools and molecular dynamics simulations, researchers can optimize lead compounds before committing significant resources to experimental synthesis.
In conclusion,CAS No:21686 represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases including cancer,kinesinase inhibition,viral infection etc.. As our understanding of biological pathways continues to expand,the demand for innovative chemical entities like this will only grow.Strong emphasis on green chemistry principles ensures sustainable development practices while advancing medicinal chemistry innovation.
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